molecular formula C20H26O6 B10818351 Eupalinolide K

Eupalinolide K

Cat. No.: B10818351
M. Wt: 362.4 g/mol
InChI Key: APOGLVUGPAVNAP-MUNFFKKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupalinolide K is a sesquiterpene lactone compound isolated from the plant Eupatorium lindleyanum. This compound is known for its significant biological activities, particularly its role as an inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway. This compound has shown potential in various therapeutic applications, including anti-inflammatory and anti-tumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Eupalinolide K involves the extraction and purification from Eupatorium lindleyanum. The process typically includes:

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the extraction and purification techniques mentioned above can be scaled up for larger production. High-speed counter-current chromatography (HSCCC) is a promising method for the preparative isolation and purification of sesquiterpene lactones from Eupatorium lindleyanum .

Chemical Reactions Analysis

Types of Reactions: Eupalinolide K undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Eupalinolide K has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

    Biology: Investigated for its role in modulating biological pathways, particularly the STAT3 pathway.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-tumor activities.

Mechanism of Action

Eupalinolide K exerts its effects primarily through the inhibition of the STAT3 pathway. STAT3 is a transcription factor that plays a crucial role in cell growth and survival. By inhibiting STAT3, this compound can induce apoptosis and inhibit the proliferation of cancer cells. Additionally, this compound acts as a Michael reaction acceptor, which contributes to its biological activities .

Comparison with Similar Compounds

Uniqueness of Eupalinolide K: this compound is unique due to its specific inhibition of the STAT3 pathway and its role as a Michael reaction acceptor. These properties make it a promising candidate for therapeutic applications, particularly in the treatment of cancer and inflammatory diseases .

Properties

Molecular Formula

C20H26O6

Molecular Weight

362.4 g/mol

IUPAC Name

[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

InChI

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16+,17+,18+/m0/s1

InChI Key

APOGLVUGPAVNAP-MUNFFKKQSA-N

Isomeric SMILES

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O

Origin of Product

United States

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